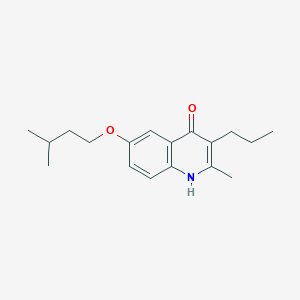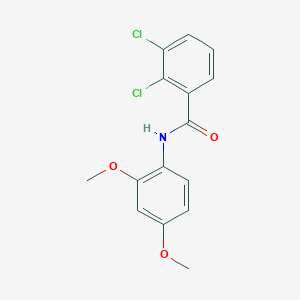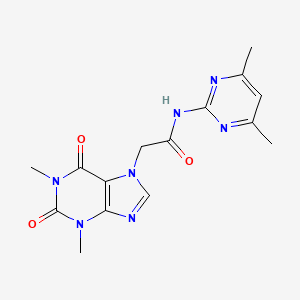
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiazole family and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells. This compound inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. This compound has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity towards cancer cells. It targets cancer cells and leaves normal cells unaffected. However, one of the limitations of using this compound is its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in various fields of scientific research make it an exciting area for future research. Some of the future directions for research include:
1. Investigating the efficacy of this compound in combination with other anti-cancer drugs.
2. Studying the potential of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's.
3. Developing new methods for the synthesis of this compound with improved solubility.
4. Investigating the potential of this compound as a diagnostic tool for cancer detection.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research, particularly in cancer research. Its specificity towards cancer cells and its ability to inhibit the Akt/mTOR signaling pathway make it an exciting area for future research. The development of new methods for the synthesis of this compound with improved solubility and investigating its potential in the treatment of other diseases are some of the future directions for research in this area.
Méthodes De Synthèse
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been achieved using various methods. One such method involves the reaction of 6-chlorobenzothiazole-2-amine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain this compound.
Propriétés
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-4-7-13-14(9-11)22-16(19-13)20-15(21)8-3-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRGFXRZVAUNX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)


![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
